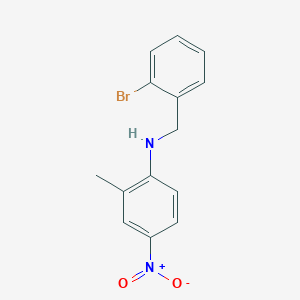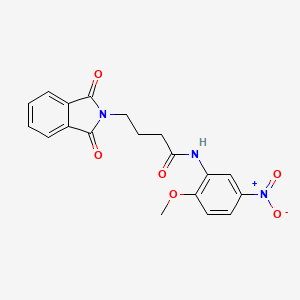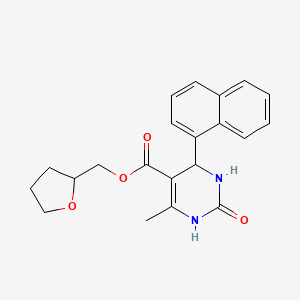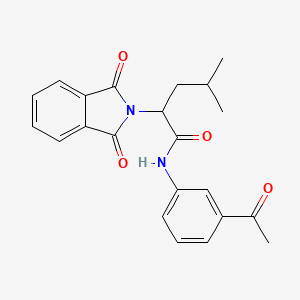![molecular formula C17H18N2OS B5139163 N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide, also known as I-CBP112, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications.
作用機序
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of a protein called CREB-binding protein (CBP). CBP is involved in the regulation of gene expression, and its overactivity has been linked to several diseases, including cancer and neurodegenerative disorders. By inhibiting CBP activity, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can prevent the expression of genes that promote disease progression.
Biochemical and Physiological Effects:
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In inflammation research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can improve synaptic plasticity, which is important for learning and memory.
実験室実験の利点と制限
One advantage of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for CBP, which can help researchers understand the role of CBP in disease progression. However, one limitation of using N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide is its low solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the study of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more soluble forms of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide for easier administration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide and its effects on gene expression and disease progression.
合成法
The synthesis of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 2-isopropylaniline and carbon disulfide to yield 2-isopropylthioaniline. This is followed by the reaction of 2-isopropylthioaniline with benzoyl chloride to form N-(2-isopropylphenyl)benzamide. Finally, the addition of thiourea to N-(2-isopropylphenyl)benzamide results in the formation of N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide.
科学的研究の応用
N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)14-10-6-7-11-15(14)18-17(21)19-16(20)13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZZOKXEJJRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)

![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)


![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)